molecular formula C24H28N4O5S B2537478 4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 941913-44-6

4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide

カタログ番号: B2537478
CAS番号: 941913-44-6
分子量: 484.57
InChIキー: MYCLFLKSULFSKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione core substituted with a 3-methoxyphenyl-containing amide side chain and a cyclohexanecarboxamide moiety. The synthesis involves coupling reactions using reagents such as potassium carbonate and lithium hydroxide, followed by purification via column chromatography (as detailed in EP 3 643 703 A1) . Key structural elements include:

  • 3-Methoxyphenyl group: Enhances lipophilicity and may influence target binding.
  • N-Methylcyclohexanecarboxamide: Contributes to solubility and conformational flexibility.

Characterization data (e.g., NMR, MS) are inferred from analogous compounds in the evidence, such as pyrimidinedione derivatives with >90% HPLC purity .

特性

IUPAC Name

4-[[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-25-22(30)16-8-6-15(7-9-16)13-28-23(31)21-19(10-11-34-21)27(24(28)32)14-20(29)26-17-4-3-5-18(12-17)33-2/h3-5,10-12,15-16H,6-9,13-14H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCLFLKSULFSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₉H₂₃N₅O₄S
  • Molecular Weight : 399.48 g/mol

The structure includes a thieno[3,2-d]pyrimidine core substituted with a methoxy group and an amine functionality, which is crucial for its biological activity.

Research indicates that compounds containing thienopyrimidine structures exhibit varying degrees of activity against different cancer types. The proposed mechanisms include:

  • Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, thienopyrimidine derivatives have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer (NSCLC) .
  • Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

The biological activity of this compound has been evaluated in various in vitro assays against several cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
A549 (Lung)0.440EGFR inhibition
NCI-H19750.297Apoptosis induction
NCI-H460>50Low cytotoxicity observed

The above data indicates that the compound exhibits significant cytotoxicity against A549 and NCI-H1975 cells while showing reduced efficacy against NCI-H460 cells .

Case Studies

  • EGFR Inhibition : A study focused on the structural modifications of thienopyrimidine derivatives demonstrated that compounds with a similar backbone could achieve high selectivity for EGFR WT over mutant forms. The compound exhibited an IC₅₀ value of 13 nM against EGFR L858R/T790M mutations .
  • Comparative Analysis : In comparative studies with other pyrimidine derivatives, it was noted that modifications to the side chains significantly influenced the biological activity. Compounds with halogen substitutions showed enhanced activity compared to those with longer aliphatic chains .

類似化合物との比較

Structural Similarities and Differences
Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3-Methoxyphenyl, cyclohexanecarboxamide Amide, ether, ketone
Compound 6a Pyrimidine-2,4-dione 4-Methoxybenzyl, cyclohexyl Amide, ether
Compound 51 Tetrahydropyrimidine-4-one 3-Chloro-4-fluorophenyl, 2,4-difluorobenzyl Amide, halogens
Compound in Pyrrolidine-5-one 2-Fluorophenyl, 4-methoxybenzyl Amide, ether, fluorophenyl

Key Observations :

  • The 3-methoxyphenyl group in the target compound contrasts with halogenated substituents in Compound 51, which may reduce metabolic stability but improve lipophilicity .

Key Observations :

  • The target compound employs milder bases (K₂CO₃, LiOH) compared to HBTU/DIPEA in Compound 6a, suggesting a preference for cost-effective or scalable synthesis .
  • All compounds rely on amide coupling strategies, but the choice of activating agents (e.g., HBTU vs. EDC·HCl) impacts yield and byproduct formation .
QSAR and Predictive Modeling
  • highlights that QSAR models perform best with compounds sharing similar backbones. The target compound’s thienopyrimidinedione core aligns with this requirement, enabling predictions of corrosion inhibition or bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。